Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEFTNPXPQDBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660703 | |
| Record name | Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372159-77-8 | |
| Record name | Phenylmethyl 3-(2-oxoethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structure
Preparation Methods Analysis
General Synthetic Approach
Most synthetic routes to this compound utilize the following key steps:
- Protection of the piperidine nitrogen (commonly as a benzyl carbamate)
- Introduction of the 2-oxoethyl group at the 3-position of the piperidine ring
- Purification and characterization of the final product
Stepwise Synthesis Overview
| Step | Reaction Type | Typical Reagents | Notes |
|---|---|---|---|
| 1 | N-Protection (Carbamate Formation) | Benzyl chloroformate, base (e.g., Na2CO3) | Protects nitrogen |
| 2 | α-Alkylation or Acylation | Chloroacetone or bromoacetone, base | Introduces 2-oxoethyl group |
| 3 | Purification | Column chromatography, recrystallization | Isolates pure product |
Example Synthetic Route (Literature-Based)
N-Protection:
Piperidine is treated with benzyl chloroformate in the presence of a base (such as sodium carbonate) to yield benzyl piperidine-1-carboxylate.Introduction of 2-Oxoethyl Group:
The protected piperidine is then subjected to an α-alkylation reaction with a 2-haloacetone derivative (e.g., bromoacetone) in the presence of a base (such as potassium carbonate) in an aprotic solvent like acetonitrile. This step installs the 2-oxoethyl group at the 3-position of the piperidine ring.Purification:
The crude product is purified by column chromatography, typically using a silica gel column and an appropriate solvent system (e.g., ethyl acetate/hexanes).
Note: The specific order and conditions may vary based on the availability of starting materials and desired stereochemistry.
Alternative Approaches
- Nucleophilic Substitution:
Some methods employ nucleophilic substitution, where a suitable piperidine derivative reacts with a haloacetyl compound under basic conditions to yield the 2-oxoethyl side chain. - Continuous Flow Synthesis:
Recent advances include the use of continuous flow reactors for improved yield and scalability, allowing for better temperature and reaction time control.
Reaction Conditions and Optimization
Stock Solution Preparation
For laboratory use, stock solutions of this compound are typically prepared in DMSO, with the following table summarizing common concentrations and volumes:
| Desired Concentration (mM) | 1 mg | 5 mg | 10 mg | |
|---|---|---|---|---|
| 1 | 3.83 mL | 19.13 mL | 38.27 mL | |
| 5 | 0.77 mL | 3.83 mL | 7.65 mL | |
| 10 | 0.38 mL | 1.91 mL | 3.83 mL |
Research Findings and Optimization Strategies
- Yield and Purity:
Optimizing the base and solvent system is critical for maximizing yield and minimizing side products. Triethylamine and potassium carbonate are commonly used for their effectiveness in deprotonating intermediates without causing unwanted side reactions. - Scalability:
Continuous flow methods have been shown to improve reproducibility and scalability, particularly for pharmaceutical research applications. - Functional Group Compatibility: The carbamate protection is robust under a variety of reaction conditions, allowing for further modifications if needed.
Chemical Reactions Analysis
Types of Reactions:
Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, such as oxidation and reduction, enhances its utility in creating more complex molecules.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate. |
| Reduction | Reduction can yield alcohol derivatives using lithium aluminum hydride or sodium borohydride. |
| Substitution | Nucleophilic substitution can lead to different substituted derivatives with reagents like sodium methoxide. |
Biological Activities
Research indicates that Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens, suggesting its role as a candidate for drug development targeting infectious diseases.
Medicinal Chemistry
In the realm of medicinal chemistry , this compound is investigated for its potential as a drug candidate. Its structural characteristics allow it to interact with biological macromolecules, making it a subject of interest for developing therapies for metabolic disorders and cancer treatment .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa, demonstrating significant inhibition of bacterial growth at specific concentrations. This highlights its potential application in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of specific biochemical pathways. This finding supports further exploration into its use as an anticancer therapeutic agent .
Industry Applications
In the chemical industry, this compound is utilized as a building block for producing specialty chemicals. Its versatility allows it to be incorporated into formulations for various applications, including agrochemicals and polymer production.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The oxoethyl group may play a role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Positional Isomerism : Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6) shares the same molecular formula as the target compound but differs in substituent position. The 4-substituted analog may exhibit altered steric interactions in enzyme-binding pockets compared to the 3-substituted variant .
- Functional Group Effects: The ethoxy-oxopropanoyl group in Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 672323-13-6) introduces an additional ester moiety, enhancing hydrophobicity and altering hydrolysis kinetics . Bromoacetyl derivatives (e.g., CAS 1219813-77-0) are more reactive due to bromine’s electronegativity, enabling participation in cross-coupling or alkylation reactions .
- Steric and Electronic Modifications :
Biological Activity
Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in critical cellular processes. Notably, it has been identified as a potential inhibitor of histone methyltransferases, which play a vital role in gene expression regulation. This inhibition could have implications for cancer therapy and epigenetic research.
The compound's mechanism of action involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, potentially inhibiting their functions. The precise molecular targets can vary based on the context of use, but the interaction with histone methyltransferases is particularly noteworthy due to its implications in cancer biology.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in the piperidine family. Below is a comparison table highlighting its unique features against similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | C14H17N O3 | Different substitution pattern on piperidine |
| Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | C13H14ClN O2 | Contains a chlorocarbonyl group |
| Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C15H19N O4 | Includes a methoxy group |
Uniqueness : The primary distinction of this compound lies in its specific functional group arrangement, influencing its reactivity and biological properties compared to these similar compounds.
Applications and Case Studies
The potential applications of this compound span various fields, including medicinal chemistry and pharmacology. Its ability to modulate neurotransmitter systems suggests potential therapeutic uses in treating neurological disorders. Additionally, compounds with similar structures have shown promise in antimicrobial and anticancer activities, indicating that this compound may also exhibit such properties .
Case Study: Anticancer Activity
In a study evaluating various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant antiproliferative activity at concentrations as low as 25 μM when compared to standard anticancer agents like doxorubicin. The tested cell lines included:
- Human hepatocellular carcinoma (Huh7 D12)
- Human colon adenocarcinoma (Caco2)
- Triple-negative breast cancer (MDA-MB231)
These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate?
The compound can be synthesized via reductive amination or alkylation of piperidine derivatives. For example, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate analogs are synthesized using NaBH(OAc)₃ as a reducing agent in dichloroethane (DCE), achieving yields up to 82% . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to minimize side reactions.
Q. What safety precautions are necessary when handling this compound?
While comprehensive toxicological data are lacking, standard precautions include:
- Skin/Eye Protection : Use nitrile gloves and safety goggles. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
- Respiratory Protection : Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent oxidation .
Q. What analytical techniques confirm the compound’s purity and structure?
Q. How stable is this compound under various storage conditions?
The compound is stable at room temperature when stored in airtight, amber-glass containers. Avoid exposure to moisture or strong oxidizers, which may degrade the ester or ketone functionalities .
Advanced Research Questions
Q. How can reduction reactions of the ketone group be optimized for selective alcohol formation?
- Reagent Selection : NaBH₄ in THF selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce ester groups .
- Temperature Control : Reactions at 0–5°C minimize side products .
- Monitoring : Use TLC or in situ IR to track reaction progress .
Q. How do structural modifications (e.g., benzyl group substitution) alter biological activity?
- Lipophilicity : Replacing the benzyl group with a methyl or trifluoromethyl group enhances membrane permeability, as seen in CXCR4 antagonist studies .
- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce enzymatic degradation, improving pharmacokinetic profiles .
Q. How to address contradictions in toxicological data across studies?
- In Silico Modeling : Use tools like EPA’s DSSTox to predict toxicity profiles .
- Empirical Testing : Conduct acute toxicity assays (e.g., OECD 423) on analogs to infer safety .
- Meta-Analysis : Cross-reference data from PubChem, EPA, and peer-reviewed studies to resolve discrepancies .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Q. How does the substitution pattern affect reactivity compared to piperidine analogs?
Comparative studies show:
- Electron-Withdrawing Groups (e.g., nitro): Increase susceptibility to nucleophilic attack at the carbonyl .
- Electron-Donating Groups (e.g., methyl): Stabilize intermediates in reduction reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
